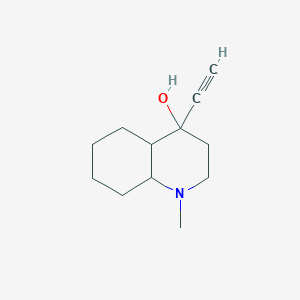![molecular formula C12H11ClO B12885089 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 112255-25-1](/img/structure/B12885089.png)
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan is an organic compound with the molecular formula C12H11ClO It is a derivative of dibenzofuran, characterized by the presence of a chlorine atom at the 8th position and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be achieved through several methods. One common approach involves the cascade assembly between isatin-derived Morita–Baylis–Hillman carbonates and o-hydroxybenzylideneacetones under the relay catalysis of Pd(PPh3)4 and DBU . This method provides moderate to good yields with excellent diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and catalysis can be applied to scale up the production process, ensuring the compound is produced efficiently and with high purity.
化学反応の分析
Types of Reactions
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, including specific temperatures and solvents to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
科学的研究の応用
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.
作用機序
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan: Similar in structure but with a methoxy group instead of a chlorine atom.
8-Bromo-1,2,3,4-tetrahydrodibenzo[b,d]furan: Contains a bromine atom instead of chlorine.
Uniqueness
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where chlorine’s presence is advantageous.
特性
CAS番号 |
112255-25-1 |
|---|---|
分子式 |
C12H11ClO |
分子量 |
206.67 g/mol |
IUPAC名 |
8-chloro-1,2,3,4-tetrahydrodibenzofuran |
InChI |
InChI=1S/C12H11ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4H2 |
InChIキー |
MAYYKCHTQHSBMX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


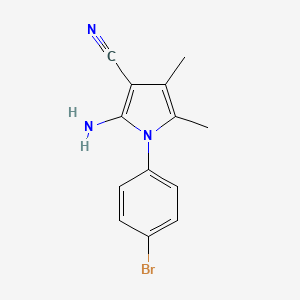
![2-Acetyl-1,2,3,4-tetrahydro-6-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-7-methoxyisoquinoline](/img/structure/B12885019.png)
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
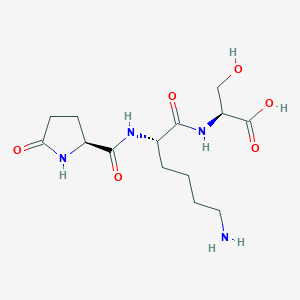
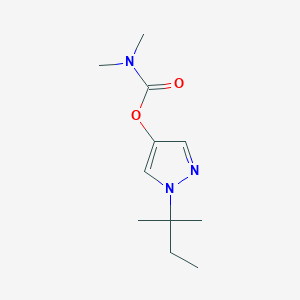
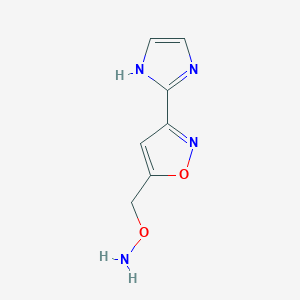
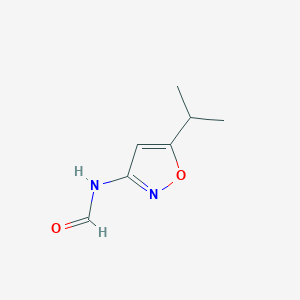
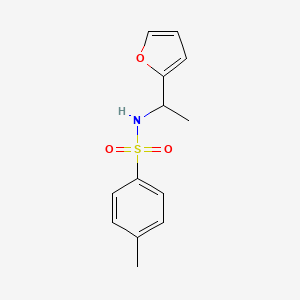
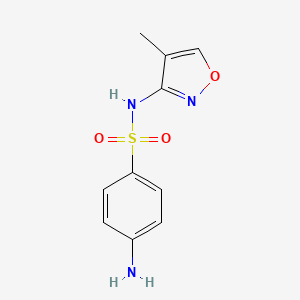
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
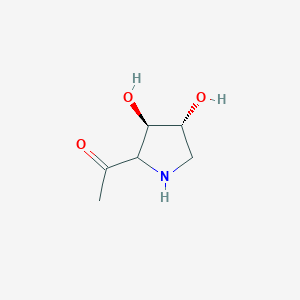

![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
